

Potential Research Areas for 3,5-Diethyl-4-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is a phenolic aldehyde compound with a chemical structure that suggests a range of potential biological activities. While direct research on this specific molecule is limited, its structural similarity to other 3,5-disubstituted-4-hydroxybenzaldehyde derivatives, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, provides a strong foundation for exploring its therapeutic potential. This document outlines key potential research areas for **3,5-Diethyl-4-hydroxybenzaldehyde**, drawing parallels from its well-studied analogs and providing a framework for future investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3,5-Diethyl-4-hydroxybenzaldehyde** and its analogs is presented in Table 1. These properties are crucial for designing experimental protocols, particularly for solubility and formulation studies.

| Property | 3,5-Diethyl-4-hydroxybenzaldehyde | 3,5-Dimethyl-4-hydroxybenzaldehyde | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde |
|-------------------|--|---|---|
| CAS Number | 69574-07-8[1] | 2233-18-3[2] | 1620-98-0[3][4] |
| Molecular Formula | C ₁₁ H ₁₄ O ₂ [1] | C ₉ H ₁₀ O ₂ [2] | C ₁₅ H ₂₂ O ₂ [3][4] |
| Molecular Weight | 178.23 g/mol [1] | 150.17 g/mol [5] | 234.33 g/mol [4] |
| Melting Point | Not available | 112-114 °C[2] | Not available |
| Boiling Point | Not available | 263.9 °C[6] | Not available |
| LogP (predicted) | 2.2 | 2.31 | 4.4 |
| Purity | ≥96% (Commercially available)[1] | ≥99.0% (Commercially available)[6] | 99% (Commercially available) |

Potential Research Areas

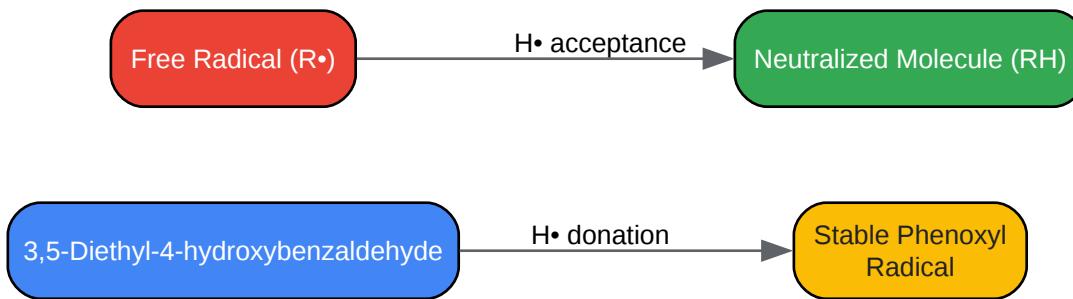
Based on the established biological activities of structurally related compounds, the following areas represent promising avenues for research into the therapeutic potential of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Antioxidant Activity

The hindered phenolic structure of 3,5-disubstituted-4-hydroxybenzaldehydes is a key determinant of their antioxidant activity. The bulky substituents at the ortho positions to the hydroxyl group can enhance the stability of the resulting phenoxy radical, making them effective radical scavengers.

Hypothesized Mechanism of Action:

3,5-Diethyl-4-hydroxybenzaldehyde is expected to act as a primary antioxidant by donating its phenolic hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. This is a common mechanism for hindered phenolic antioxidants.



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Caption: Hypothesized antioxidant mechanism of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Suggested Experiments:

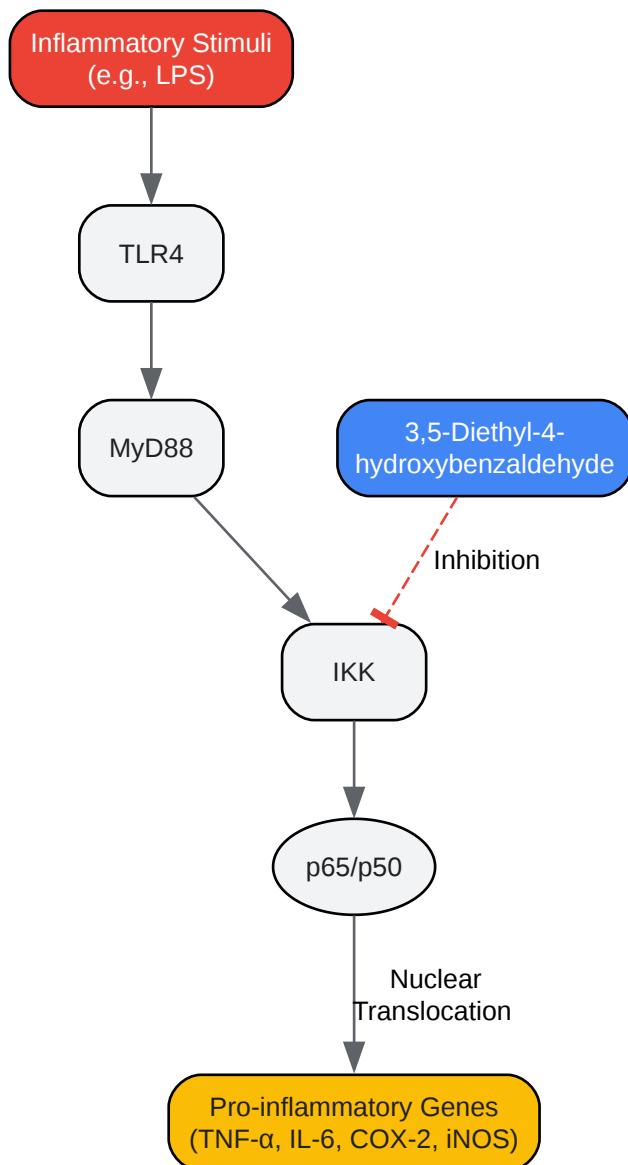
- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard and rapid spectrophotometric assay to evaluate the free radical scavenging capacity.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common assay to assess antioxidant activity.
- Cellular Antioxidant Activity (CAA) Assay: To determine the antioxidant potential within a cellular environment.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties. Derivatives of 4-hydroxybenzaldehyde have been shown to possess anti-inflammatory and anti-nociceptive activities.

Hypothesized Signaling Pathway Involvement:

Based on studies of related compounds, **3,5-Diethyl-4-hydroxybenzaldehyde** could potentially modulate key inflammatory pathways such as the NF- κ B and MAPK pathways, which are central regulators of inflammatory responses.



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Caption: Hypothesized inhibition of the NF- κ B signaling pathway.

Suggested Experiments:

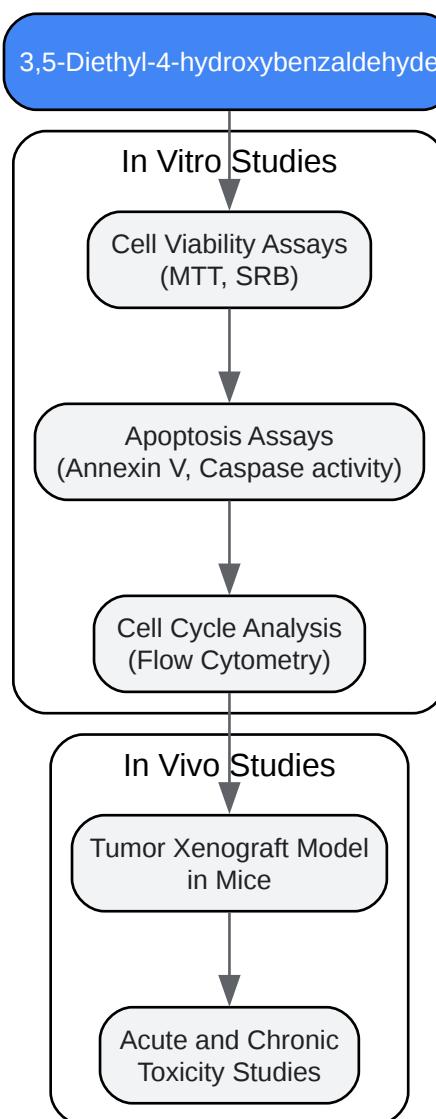
- Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and enzymes (e.g., COX-2, iNOS) in RAW 264.7 or primary macrophages.
- In vivo Models of Inflammation: Evaluate the compound's efficacy in models such as carrageenan-induced paw edema or a dextran sulfate sodium (DSS)-induced colitis model.

Anticancer Activity

Derivatives of 4-hydroxybenzaldehyde have been investigated for their anticancer properties. For instance, α -aminophosphonate and Schiff base derivatives have shown inhibitory activity against breast cancer cell lines.^[7]

Potential Research Workflow:

A systematic approach to evaluating the anticancer potential of **3,5-Diethyl-4-hydroxybenzaldehyde** would involve a series of in vitro and in vivo studies.



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